(+)-4-Amino-5-(aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide
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Overview
Description
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring. This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced to the pyrrolidine ring through an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Methoxy and Sulfamoyl Groups: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate. The sulfamoyl group is introduced through a sulfonation reaction using a sulfonating agent such as chlorosulfonic acid.
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is typically carried out in large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. Key steps include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino, methoxy, or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Scientific Research Applications
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound can bind to receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide can be compared with similar compounds such as:
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-ethylsulfonyl-2-hydroxybenzamide: This compound has an ethylsulfonyl group instead of a sulfamoyl group, which affects its chemical reactivity and biological activity.
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-iodo-2-methoxy-benzamide:
The uniqueness of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93838-91-6 |
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Molecular Formula |
C15H24N4O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H24N4O4S/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-14(24(17,21)22)12(16)8-13(11)23-2/h7-8,10H,3-6,9,16H2,1-2H3,(H,18,20)(H2,17,21,22) |
InChI Key |
LPMXVPCRYKKYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N |
Origin of Product |
United States |
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